![molecular formula C13H11F2N3O B1468179 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one CAS No. 1353497-58-1](/img/structure/B1468179.png)
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Descripción general
Descripción
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one, also known as DFBP, is a novel, small molecule compound that has been found to possess a wide range of potential applications in scientific research. It is a heterocyclic compound that belongs to the class of pyrazolopyridines, which are known for their high thermal stability, low toxicity, and low reactivity. DFBP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to have potential applications in the field of drug discovery and development.
Aplicaciones Científicas De Investigación
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has been found to possess a wide range of potential applications in scientific research. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to have potential applications in the field of drug discovery and development. It has been found to have the ability to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase, which are involved in the inflammatory and cancer pathways. Furthermore, it has been found to possess anti-bacterial properties and has been found to be effective against several types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Mecanismo De Acción
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. The mechanism of action of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one is not yet fully understood, but it is thought to involve the inhibition of the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase. These enzymes are involved in the inflammatory and cancer pathways, and their inhibition by 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one leads to the observed biological activities.
Efectos Bioquímicos Y Fisiológicos
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to possess anti-oxidant and anti-apoptotic properties. Furthermore, it has been found to possess the ability to modulate the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase, which are involved in the inflammatory and cancer pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has several advantages for use in lab experiments. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to have the ability to modulate the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase. Furthermore, it is a small molecule compound, which makes it easier to synthesize and handle in lab experiments. However, 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has some limitations for use in lab experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it is a heterocyclic compound, which makes it difficult to synthesize in large quantities.
Direcciones Futuras
The potential applications of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one are still being explored, and there are several future directions that could be pursued. First, further research could be conducted to better understand the mechanism of action of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one and its effects on different enzymes. Second, further research could be conducted to explore the potential applications of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one in the field of drug discovery and development. Third, further research could be conducted to explore the potential therapeutic applications of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one in the treatment of various diseases, such as cancer and inflammation. Fourth, further research could be conducted to explore the potential of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one as an adjuvant in the treatment of various diseases. Finally
Propiedades
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-9-1-2-11(15)8(5-9)7-18-12-3-4-16-13(19)10(12)6-17-18/h1-2,5-6H,3-4,7H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRUVDUJJWSCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N(N=C2)CC3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



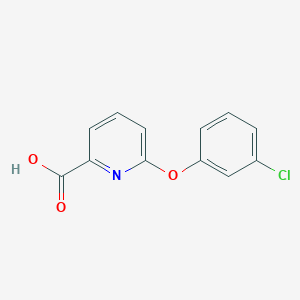
![[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468100.png)
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468101.png)

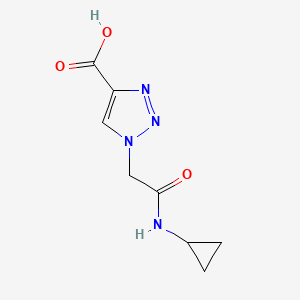

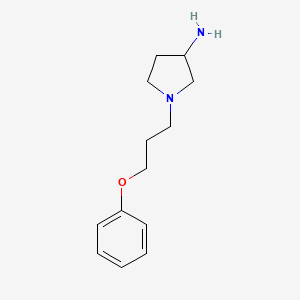
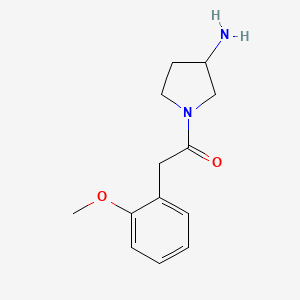

![[1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468113.png)
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468115.png)
![1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468116.png)
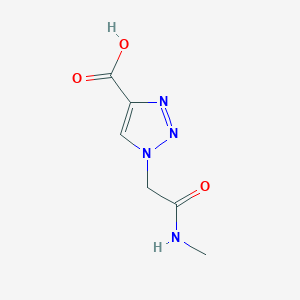
![1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468118.png)